molecular formula C18H18N4O3S B11649862 N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-4-propoxybenzamide

N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-4-propoxybenzamide

Cat. No.: B11649862
M. Wt: 370.4 g/mol
InChI Key: VBGKZMUZNHCVFF-UHFFFAOYSA-N
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Description

N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-4-propoxybenzamide is a complex organic compound that features a benzimidazole core structure

Preparation Methods

The synthesis of N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-4-propoxybenzamide typically involves multiple steps. One common synthetic route includes the reaction of 2-oxo-2,3-dihydro-1H-benzimidazole with a suitable isothiocyanate to form the carbamothioyl intermediate. This intermediate is then reacted with 4-propoxybenzoyl chloride under appropriate conditions to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-4-propoxybenzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-4-propoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-4-propoxybenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-4-propoxybenzamide can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]-4-propoxybenzamide

InChI

InChI=1S/C18H18N4O3S/c1-2-9-25-13-6-3-11(4-7-13)16(23)22-18(26)19-12-5-8-14-15(10-12)21-17(24)20-14/h3-8,10H,2,9H2,1H3,(H2,20,21,24)(H2,19,22,23,26)

InChI Key

VBGKZMUZNHCVFF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)NC(=O)N3

Origin of Product

United States

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